Methyllycaconitine

Neuropharmacology CNS drug discovery in vivo pharmacology

MLA is the gold-standard α7 nAChR antagonist for CNS studies. Unlike α-bungarotoxin (BBB-impermeable, irreversible peptide), MLA is a brain-penetrant, reversible small molecule—enabling washout recovery, cumulative dosing, and Schild analysis. With Ki values of 1.4–2 nM at α7 and ~100–10,000-fold selectivity, it outperforms purportedly selective alternatives. The MLA cognitive dysfunction model detects procognitive efficacy at ED₅₀ levels up to 2,300-fold lower than scopolamine models. For in vivo electrophysiology and behavioral pharmacology requiring timed CNS α7 blockade, MLA is the definitive reference antagonist. Note: control concentrations below 20 nM to minimize off-target α3/α6 activity.

Molecular Formula C37H50N2O10
Molecular Weight 682.8 g/mol
CAS No. 21019-30-7
Cat. No. B043530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllycaconitine
CAS21019-30-7
Synonyms14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI
Molecular FormulaC37H50N2O10
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
InChIInChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36+,37+/m0/s1
InChIKeyXLTANAWLDBYGFU-HTWFBASDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyllycaconitine: A Potent α7 Nicotinic Acetylcholine Receptor Antagonist for Neuroscience Research


Methyllycaconitine (MLA; CAS 21019-30-7) is a norditerpenoid alkaloid isolated from Delphinium species that functions as a potent, competitive antagonist of α7-containing nicotinic acetylcholine receptors (nAChRs) [1]. It exhibits high affinity for the α7 subtype, with reported Ki values of approximately 1.4–2 nM , and demonstrates approximately 100- to 10,000-fold selectivity over other nAChR subtypes at nanomolar concentrations [2]. As the most selective small-molecule α7 antagonist available, MLA serves as the standard reference antagonist in α7 nAChR pharmacology research.

Why α7 Antagonists Cannot Be Interchanged: The Case for Methyllycaconitine


Not all α7 nAChR antagonists are functionally equivalent. α-Bungarotoxin (α-Btx), while also high-affinity for α7, is a large 8-kDa peptide that binds irreversibly and lacks brain penetration, rendering it unsuitable for in vivo CNS studies [1]. Small-molecule α7 antagonists such as MLA are reversible and brain-penetrant, but differ substantially in subtype selectivity profiles: many purportedly "α7-selective" antagonists exhibit significant off-target activity at α3/α6-containing nAChRs, 5-HT₃ receptors, or other ion channels at concentrations only modestly above their α7 IC₅₀ [2]. Even MLA itself, despite being the reference standard, requires careful concentration control due to non-α7 activity at higher nanomolar concentrations [3]. These differences in mechanism (irreversible vs. reversible), bioavailability (brain-penetrant vs. peripherally restricted), and selectivity windows mean that substitution of one α7 antagonist for another without validation can produce contradictory or uninterpretable results.

Methyllycaconitine: Quantitative Comparative Evidence for Scientific Selection


Brain-Penetrant Small-Molecule α7 Antagonist vs. Peripherally Restricted Peptide α-Bungarotoxin

MLA is a small-molecule antagonist that penetrates the blood-brain barrier, enabling in vivo CNS studies, whereas the classic high-affinity α7 ligand α-bungarotoxin (α-Btx) is an 8-kDa peptide that does not cross the BBB [1]. Following intraperitoneal administration of 4 mg/kg MLA in rats, maximal brain concentrations reached 32 ± 3 ng/g, with corresponding plasma levels of 694 ± 106 ng/mL [1]. These brain concentrations are within the range previously reported to selectively block α7 nAChR-mediated responses in vitro [1].

Neuropharmacology CNS drug discovery in vivo pharmacology

Reversible Competitive Antagonism Enables Concentration-Dependent Functional Titration vs. Irreversible Toxin Blockade

MLA acts as a reversible, competitive antagonist whose blockade is surmountable with increasing agonist concentrations, a critical mechanistic distinction from the irreversible binding of α-bungarotoxin (α-Btx) [1]. In functional assays, MLA inhibition was surmountable with higher agonist concentrations, indicative of a competitive interaction [1]. By contrast, α-Btx binds quasi-irreversibly to the α7 nAChR, rendering the receptor permanently inactivated for the duration of the experiment [2]. This mechanistic difference has profound implications for experimental design: MLA allows for concentration-response curve construction and washout recovery, whereas α-Btx precludes these standard pharmacological analyses.

Electrophysiology Receptor pharmacology Mechanism of action

MLA vs. Scopolamine: Superior Sensitivity in Preclinical Cognitive Dysfunction Models

In head-to-head comparison of two widely used preclinical cognitive impairment models, MLA-induced cognitive dysfunction (via α7 nAChR blockade) proved significantly more sensitive to reversal by standard procognitive drugs than the traditional scopolamine model (muscarinic AChR blockade) [1]. The maximal effect of MLA produced 25–30% reduction in spontaneous alternation of mice in the T-maze, a level comparable to scopolamine [1]. However, the ED₅₀ of donepezil and galantamine was significantly shifted to the left in MLA-treated versus scopolamine-treated mice: 0.0005 vs. 0.002 mg/kg for donepezil, and 0.0003 vs. 0.7 mg/kg for galantamine [1]. Moreover, memantine produced up to 70% reversal in MLA-treated mice but less than 20% reversal in scopolamine-treated mice [1].

Cognition Alzheimer's disease Schizophrenia Drug screening

Biphasic Concentration-Response: Memory Enhancement at Low (pM) vs. Antagonism at High (nM) Concentrations

MLA exhibits a concentration-dependent functional inversion that distinguishes it from both agonists and neutral antagonists: at low picomolar concentrations, MLA potentiates α7 nAChR responses and enhances cognitive function, whereas at nanomolar concentrations it acts as a classical antagonist [1]. Picomolar concentrations of MLA significantly potentiated receptor responses in electrophysiological experiments mimicking the in vivo situation [1]. Pre-tetanus administration of low MLA concentrations produced longer lasting long-term potentiation (LTP) in hippocampal plasticity studies [1]. Low doses of MLA improved memory acquisition, but not consolidation, in rats [1].

Synaptic plasticity Memory Long-term potentiation Biphasic pharmacology

Limited Subtype Selectivity: MLA Requires Caution in Basal Ganglia Studies Due to α3/α6β2β3* nAChR Cross-Activity

Despite being widely regarded as the gold-standard α7-selective antagonist, MLA exhibits measurable activity at α-conotoxin-MII-sensitive presynaptic nAChRs (α3/α6β2β3*) in the striatum, a critical consideration for researchers interpreting data from basal ganglia studies [1]. In functional assays, 50 nM MLA partially inhibited [³H]dopamine release from rat striatal synaptosomes stimulated with 10 μM nicotine by 16% [1]. In competitive binding assays, MLA fully inhibited ¹²⁵I-α-CTx-MII binding to rat striatum with a Ki value of 33 nM, approximately 20-fold higher than its Ki at α7 nAChRs [1]. Other α7-selective antagonists had no effect in these same assays [1].

Dopamine Striatum Addiction Parkinson's disease

MLA vs. Synthetic α7 Antagonist Analogues: Structural Complexity Confers Superior Potency

The full norditerpenoid alkaloid scaffold of MLA confers superior antagonist potency at α7 nAChRs compared to simplified synthetic analogues, underscoring that the complete natural product structure cannot be trivially replaced by truncated mimics [1]. In head-to-head comparison, the most efficacious simplified analogue (compound 16) reduced α7 nAChR agonist responses (1 nM ACh) to only 53.2 ± 1.9% of control, whereas MLA reduced responses to 3.4 ± 0.2% of control [1]. This represents an approximately 15-fold greater maximal antagonist efficacy for MLA relative to the best simplified analogue tested.

Medicinal chemistry Structure-activity relationship Natural products

Methyllycaconitine: Optimal Research Applications Based on Quantitative Evidence


In Vivo CNS α7 nAChR Functional Studies

MLA is the preferred α7 antagonist for any in vivo experiment requiring central nervous system α7 blockade, including behavioral pharmacology, microdialysis, and in vivo electrophysiology. As demonstrated by brain penetration data showing maximal brain concentrations of 32 ± 3 ng/g following systemic administration [1], MLA achieves pharmacologically relevant CNS exposure—unlike the BBB-impermeable peptide α-bungarotoxin. Researchers should note the compound's elimination half-life of approximately 19 minutes following intravenous administration [1], necessitating careful timing of behavioral or sampling windows.

Preclinical Screening of Cognition-Enhancing Drug Candidates

The MLA-induced cognitive dysfunction model offers a more sensitive platform for evaluating procognitive compounds than traditional scopolamine-based assays. ED₅₀ values for donepezil (0.0005 mg/kg) and galantamine (0.0003 mg/kg) in the MLA model are 4-fold and >2,300-fold lower, respectively, than in the scopolamine model [2]. Additionally, memantine efficacy is markedly greater in the MLA model (up to 70% reversal vs. <20% in scopolamine) [2]. These quantitative advantages make MLA-based cognitive impairment the superior choice for detecting efficacy signals in early-stage drug discovery.

Electrophysiological and Receptor Pharmacology Studies Requiring Reversible Antagonism

For patch-clamp electrophysiology, two-electrode voltage clamp studies, or any receptor pharmacology experiment requiring concentration-response analysis or washout recovery, MLA's reversible competitive mechanism [3] is essential. Unlike α-bungarotoxin, which binds irreversibly and precludes within-experiment recovery or concentration-response curve construction, MLA permits standard pharmacological protocols including cumulative dosing, Schild analysis, and post-antagonist washout verification of receptor function.

Caution: Dopaminergic and Basal Ganglia Studies (Requires Additional Controls)

MLA is NOT the optimal choice for studies of striatal dopamine release, addiction circuitry, or Parkinson's disease models unless accompanied by rigorous controls for α3/α6β2β3* nAChR cross-activity. At concentrations ≥50 nM, MLA produces measurable inhibition of α-CTx-MII-sensitive nAChRs with a Ki of 33 nM [3]. Researchers conducting basal ganglia experiments must either (a) maintain MLA concentrations below 10–20 nM to minimize off-target effects, or (b) validate α7-specific findings using orthogonal approaches such as α7 knockout models, α7-selective positive allosteric modulators, or siRNA knockdown.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyllycaconitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.